molecular formula C8H9F2N B15225377 3-(Difluoromethyl)-4-methylaniline

3-(Difluoromethyl)-4-methylaniline

Cat. No.: B15225377
M. Wt: 157.16 g/mol
InChI Key: XITJOZRWRKVMCL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methylaniline is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N (molecular weight: 161.12) . It features a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aniline ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The difluoromethyl group balances moderate electron-withdrawing properties with lipophilicity, while the methyl group contributes steric bulk without significantly altering electronic characteristics .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylaniline

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,8H,11H2,1H3

InChI Key

XITJOZRWRKVMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methylaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of aniline derivatives with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents or through radical pathways .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline substrate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares 3-(Difluoromethyl)-4-methylaniline with key structural analogs:

Compound Name Substituents Molecular Weight Key Properties/Effects References
This compound 3-CF₂H, 4-CH₃ 161.12 Balanced lipophilicity, moderate electron-withdrawing, reduced amine basicity
4-Fluoro-3-trifluoromethylaniline 3-CF₃, 4-F ~195.11 (est.) Strong electron-withdrawing (CF₃), increased metabolic stability, higher steric bulk
2-(2,2-Difluoroethoxy)-4-methylaniline 4-CH₃, 2-OCH₂CF₂H ~187.16 (est.) Enhanced polarity (ether group), potential for hydrogen bonding, altered solubility
3-Fluoro-4-(4-methylpyrazol-1-yl)aniline 3-F, 4-pyrazolyl ~217.23 (est.) Hydrogen-bonding capability (pyrazole), improved target interaction in drug design
Dimethylaniline 2,4-CH₃ 121.18 Higher amine basicity (pKa ~5.1), known toxicity, limited metabolic stability
Key Observations:

Electronic Effects :

  • The difluoromethyl (-CF₂H) group in the target compound is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than a methyl (-CH₃) group. This reduces the amine's basicity compared to dimethylaniline, enhancing bioavailability in physiological environments .
  • 4-Fluoro-3-trifluoromethylaniline exhibits stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .

Steric Effects: The methyl group at the 4-position provides moderate steric hindrance, which can influence binding selectivity in drug-receptor interactions.

Biological Relevance :

  • Fluorinated anilines like This compound are preferred in drug synthesis due to fluorine's ability to enhance membrane permeability and resist oxidative metabolism .
  • Compounds with heterocyclic substituents (e.g., pyrazole in 3-Fluoro-4-(4-methylpyrazol-1-yl)aniline) often exhibit improved target engagement but may face synthetic complexity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, improving passive diffusion across biological membranes .
  • Basicity : The pKa of the amine in this compound is lower than dimethylaniline (~4.5 vs. ~5.1), reducing protonation in physiological pH and enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substituents mitigate cytochrome P450-mediated oxidation, extending half-life in vivo .

Biological Activity

3-(Difluoromethyl)-4-methylaniline is an organic compound notable for its unique chemical structure, which includes a difluoromethyl group attached to a methylaniline framework. This distinct configuration contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. The following sections explore the biological activity, synthesis, and mechanisms of action associated with this compound.

  • Molecular Formula : C8H9F2N
  • Molecular Weight : Approximately 157.16 g/mol

The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may facilitate interactions with biological membranes and enzymes, making it a candidate for drug development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The presence of the difluoromethyl group is believed to enhance its binding affinity to various biological targets, potentially modulating biological pathways critical for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against a range of bacteria
AntifungalDemonstrated activity against fungal pathogens
Enzyme InteractionModulates enzyme activity through structural binding

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, contributing to its therapeutic potential:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves introducing the difluoromethyl group onto an aniline precursor. Common methods include:

  • Starting Material Preparation : An appropriate aniline derivative is selected.
  • Difluoromethylation : The difluoromethyl group is introduced using reagents such as difluoromethyl sulfonium salts or other fluorinated intermediates.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of compounds similar to this compound. For instance, research has demonstrated that structural modifications can significantly influence both metabolic stability and biological activity against parasites like Plasmodium falciparum:

  • Study Findings : Modifications leading to increased aqueous solubility while maintaining lipophilicity have been shown to enhance activity against malaria parasites .
  • Comparative Analysis : Compounds with similar structural features exhibited varying degrees of efficacy, highlighting the importance of functional group positioning in biological activity .

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